molecular formula C11H10N2O3 B15132849 3-Benzoyl-1,3-diazinane-2,4-dione

3-Benzoyl-1,3-diazinane-2,4-dione

Cat. No.: B15132849
M. Wt: 218.21 g/mol
InChI Key: DICZQCPMZRVCAM-UHFFFAOYSA-N
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Description

3-Benzoylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a benzoyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzoylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of benzoyl chloride with pyrimidine-2,4(1H,3H)-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-benzoylpyrimidine-2,4(1H,3H)-dione may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of such reactors can help in scaling up the production while maintaining high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Benzoylpyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

    Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyrimidine derivatives with additional oxygen functionalities.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 3-benzoylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to the disruption of specific biochemical pathways, which can be exploited for therapeutic purposes.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine-2,4(1H,3H)-dione: The parent compound without the benzoyl group.

    3-Methylpyrimidine-2,4(1H,3H)-dione: A similar compound with a methyl group instead of a benzoyl group.

    3-Phenylpyrimidine-2,4(1H,3H)-dione: A compound with a phenyl group at the 3-position.

Uniqueness

3-Benzoylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of the benzoyl group, which imparts distinct chemical and physical properties. This substitution can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

3-benzoyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C11H10N2O3/c14-9-6-7-12-11(16)13(9)10(15)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,16)

InChI Key

DICZQCPMZRVCAM-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)N(C1=O)C(=O)C2=CC=CC=C2

Origin of Product

United States

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